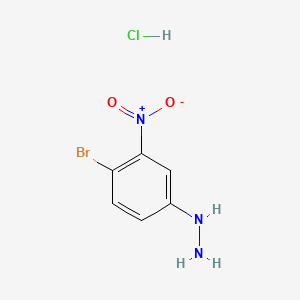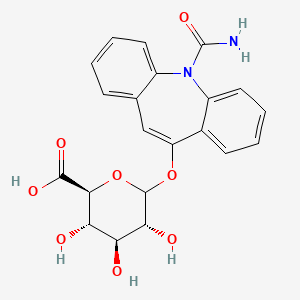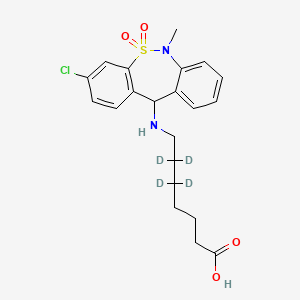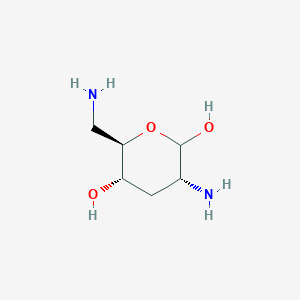
Estriol Tri-(2,2,2-trichloroethyl)sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Estriol Tri-(2,2,2-trichloroethyl)sulfate involves the reaction of estriol with 2,2,2-trichloroethyl sulfate under specific conditions. The reaction typically requires a solvent such as dichloromethane and is conducted at low temperatures to ensure the stability of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Estriol Tri-(2,2,2-trichloroethyl)sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or thiols.
Scientific Research Applications
Estriol Tri-(2,2,2-trichloroethyl)sulfate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound may focus on its potential therapeutic effects or its role in drug development.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Estriol Tri-(2,2,2-trichloroethyl)sulfate involves its interaction with molecular targets such as proteins and enzymes. The compound may bind to specific sites on these molecules, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Estriol Tri-(2,2,2-trichloroethyl)sulfate can be compared with other similar compounds, such as:
Estriol sulfate: Similar in structure but lacks the trichloroethyl groups.
Estradiol sulfate: Another estrogen sulfate with different biological activity.
Estrone sulfate: A related compound with distinct pharmacological properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and applications in research.
Properties
Molecular Formula |
C24H27Cl9O12S3 |
|---|---|
Molecular Weight |
922.7 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,16R,17S)-13-methyl-3,16-bis(2,2,2-trichloroethoxysulfonyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trichloroethyl sulfate |
InChI |
InChI=1S/C24H27Cl9O12S3/c1-21-7-6-16-15-5-3-14(43-46(34,35)40-10-22(25,26)27)8-13(15)2-4-17(16)18(21)9-19(44-47(36,37)41-11-23(28,29)30)20(21)45-48(38,39)42-12-24(31,32)33/h3,5,8,16-20H,2,4,6-7,9-12H2,1H3/t16-,17-,18+,19-,20-,21+/m1/s1 |
InChI Key |
TULLKSWMYULXJI-RZTRGMPVSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@H]2OS(=O)(=O)OCC(Cl)(Cl)Cl)OS(=O)(=O)OCC(Cl)(Cl)Cl)CCC4=C3C=CC(=C4)OS(=O)(=O)OCC(Cl)(Cl)Cl |
Canonical SMILES |
CC12CCC3C(C1CC(C2OS(=O)(=O)OCC(Cl)(Cl)Cl)OS(=O)(=O)OCC(Cl)(Cl)Cl)CCC4=C3C=CC(=C4)OS(=O)(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13852819.png)


![2-Phenyl-4-(1-piperidin-4-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13852839.png)
![(2R)-2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13852843.png)
![3-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]phenol](/img/structure/B13852848.png)
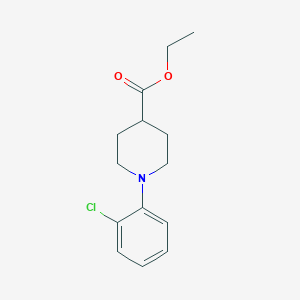
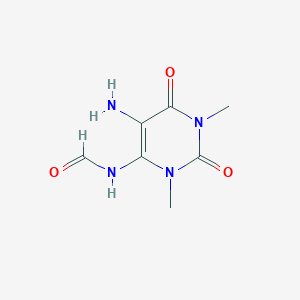
![4-[3-(4-Bromobenzyloxy)propyl]-1H-imidazole](/img/structure/B13852871.png)
